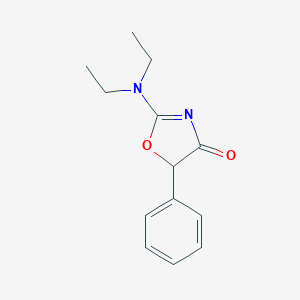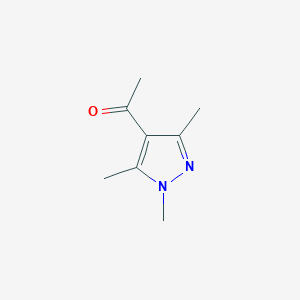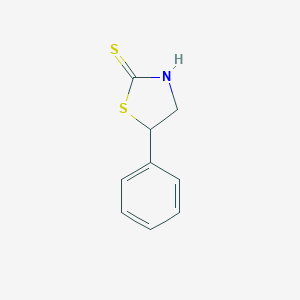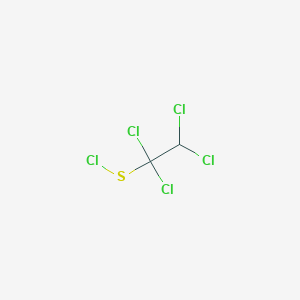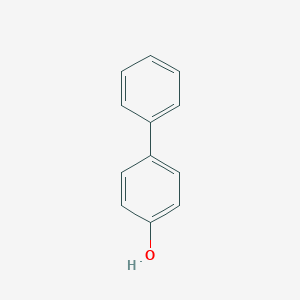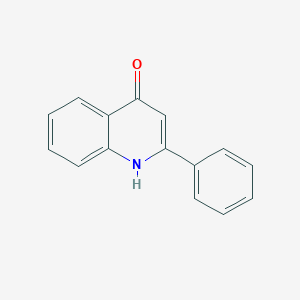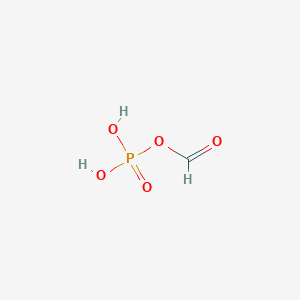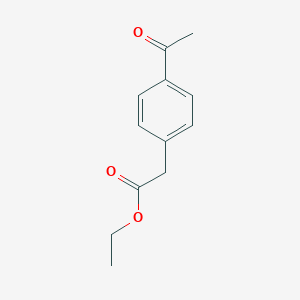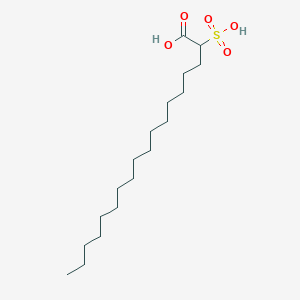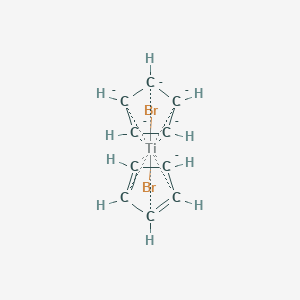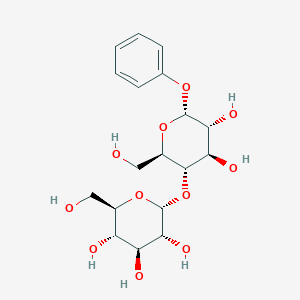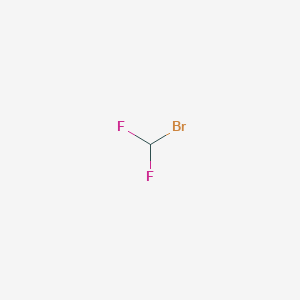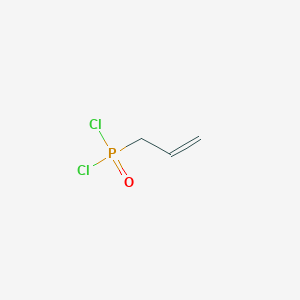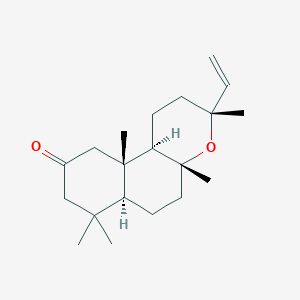
2-Oxomanoyl oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxomanoyl oxide, also known as 2-oxo-2H-chromene-3-carboxylic acid, is a chemical compound that belongs to the class of chromenes. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Biotransformations and Chemical Pathways
2-Oxomanoyl oxide and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives. This process demonstrates the potential of microbial biotransformation in modifying oxomanoyl oxides to produce compounds with different properties. The study involving ent-18-acetoxy-6-oxomanoyl oxides, epimers at C-13, illustrates the role of filamentous fungi in producing hydroxylated derivatives, showcasing the applicability of these compounds in chemical synthesis and modification pathways (Ghoumari et al., 2006).
Advanced Oxidation Processes
Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications. These compounds can serve as catalysts or reactants in processes designed to degrade organic pollutants, showcasing their potential in environmental remediation. Studies on various metal oxides have highlighted their utility in catalysis, gas sensing, and as electrodes in photoelectrochemical cells, suggesting that derivatives of 2-oxomanoyl oxide could find similar applications in treating water and air pollutants through oxidative mechanisms (Neyens & Baeyens, 2003).
Sensing and Catalytic Applications
The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications. For instance, integrating carbon nanomaterials with metal oxides has shown to enhance the sensitivity of sensors towards various analytes, indicating the potential of oxomanoyl oxide derivatives in developing highly sensitive and selective sensors for chemical, biological, and environmental monitoring (Bracamonte et al., 2017).
Photodynamic Therapy and Photosensitization
Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy (PDT) and photosensitization, owing to their ability to produce reactive oxygen species upon light activation. This characteristic makes them suitable for medical applications where controlled oxidative stress can be used to target and destroy cancer cells or pathogens. Novel photosensitizers based on oxomanoyl oxide derivatives could offer improved photostability, higher efficiency, and a broader range of operational conditions compared to traditional photosensitizers (Yogo et al., 2005).
Eigenschaften
CAS-Nummer |
1231-34-1 |
|---|---|
Produktname |
2-Oxomanoyl oxide |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
VYNOMUZYZAXYKN-HHUCQEJWSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C |
SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Kanonische SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



